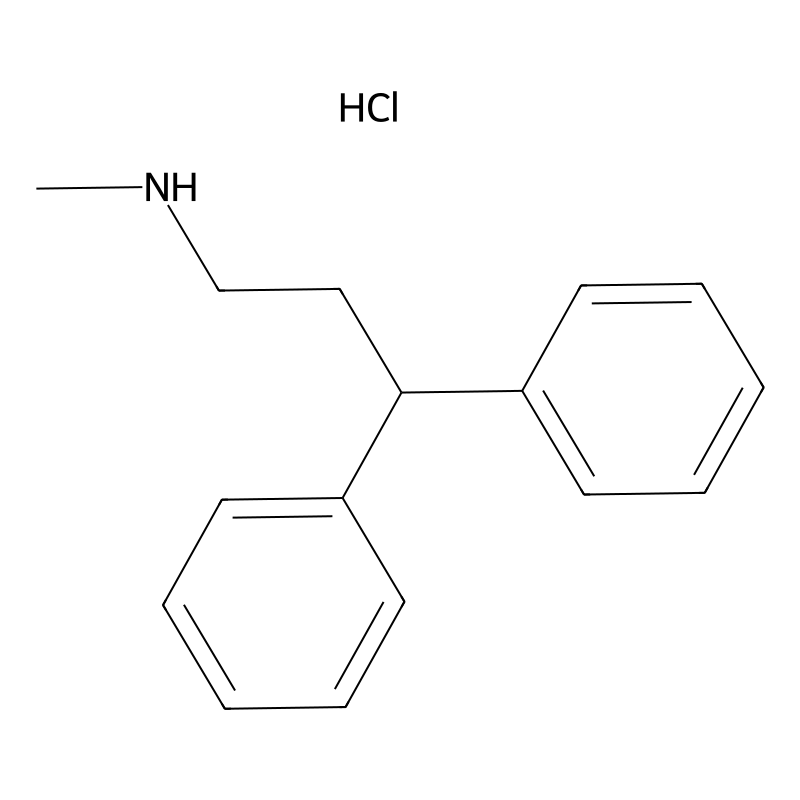N-methyl-3,3-diphenyl-propylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Research
Summary of Application: “N-methyl-3,3-diphenylpropylamine” is used as an intermediate in the synthesis of certain pharmaceutical compounds.
Methods of Application: The compound can be prepared by similar methods as mentioned before and then used in the synthesis of specific pharmaceutical compounds.
Results or Outcomes: The compound has been used in the development of SNRI-NMDA antagonist and neuroprotectants.
Catalysis
Summary of Application: “N-methyl-3,3-diphenylpropylamine” has been used in the synthesis of an intermediate of alfuzosin and lapyrium chloride with lipases as catalysts.
Methods of Application: The compound is used as a starting material in the synthesis of these intermediates.
Results or Outcomes: The use of this compound in catalysis can lead to the production of important intermediates for pharmaceutical compounds.
Preparation of Lercanidipine
Summary of Application: “N-methyl-3,3-diphenylpropylamine” is used in the preparation of lercanidipine, a third-generation dihydropyridine calcium ion antagonist used for hypertensive treatment.
Methods of Application: The compound is used as a main fragment in the synthesis of lercanidipine.
Preparation of Immunoconjugates
N-methyl-3,3-diphenyl-propylamine hydrochloride is a synthetic compound with the chemical formula C₁₆H₂₀ClN. It consists of a three-carbon propyl chain attached to a nitrogen atom, which is further bonded to a methyl group and two phenyl rings. This compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antihypertensive medications such as lercanidipine, a third-generation dihydropyridine calcium ion antagonist .
The synthesis of N-methyl-3,3-diphenyl-propylamine hydrochloride typically involves several key reactions:
- Friedel-Crafts Alkylation: This step uses cinnamonitrile and benzene to produce 3,3-diphenylpropionitrile.
- Catalytic Hydrogenation: The nitrile is hydrogenated to form 3,3-diphenylpropylamine.
- Formation of Schiff Base: The amine reacts with an aldehyde to create a Schiff base.
- Methylation: The Schiff base undergoes methylation to yield a quaternary ammonium salt.
- Hydrolysis: The final step involves hydrolyzing the quaternary salt to obtain N-methyl-3,3-diphenyl-propylamine, which can then be crystallized as its hydrochloride salt .
N-methyl-3,3-diphenyl-propylamine hydrochloride exhibits significant biological activity primarily as a precursor in pharmaceutical synthesis. It has been shown to contribute to the formulation of drugs that act on the central nervous system and cardiovascular system. Specifically, it plays a role in the synthesis of lercanidipine, which is known for its antihypertensive properties and ability to selectively target blood vessels while minimizing side effects .
The compound can be synthesized through various methods, including:
- Traditional Organic Synthesis: Utilizing standard reactions such as alkylation and hydrogenation.
- Catalytic Methods: Employing lipases or other catalysts to enhance reaction efficiency and selectivity .
- Alternative Routes: Some methods involve the use of starting materials like acetophenone or phenylmagnesium bromide in combination with formaldehyde .
N-methyl-3,3-diphenyl-propylamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Lercanidipine | Dihydropyridine structure; calcium channel blocker | Specific for hypertension treatment |
| N,N-Dimethyl-3,3-diphenylpropylamine | Two methyl groups on nitrogen; similar propyl chain | More lipophilic; different pharmacological properties |
| Alfuzosin | A quinazoline derivative; used for benign prostatic hyperplasia | Targets alpha-adrenergic receptors |
| N-Methyl-1-(2-pyridyl)-2-piperidinone | Contains a piperidine ring; used in CNS applications | Distinct mechanism of action compared to diphenylpropylamines |
N-methyl-3,3-diphenyl-propylamine hydrochloride stands out due to its specific application in synthesizing lercanidipine and other related pharmaceuticals, focusing on cardiovascular health while maintaining unique structural characteristics that differentiate it from similar compounds .
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








